molecular formula C16H11ClFNO2 B171890 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate CAS No. 170232-37-8

5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate

Cat. No. B171890
M. Wt: 303.71 g/mol
InChI Key: ORYHRBOKCCLJRE-UHFFFAOYSA-N
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Patent
US06335463B1

Procedure details

1-(4-flourophenyl)-3-acetoxy-5-chloroindole (100.0 g, 0.33 mol) was dissolved in 1000 mL EtOH. During the next hour sodium borohydride pellets (18.7 g, 1.5 eq.) were added batchwise at reflux. The reaction mixture was stirred over night at reflux and cooled to room temperature. Concentrated HCl (appr. 50 mL until pH 1) was added and the reaction mixture was stirred at room temperature for 1 hour. 200 mL demineralized water was added, and the resulting suspension was filtrated. The filter cake was washed with further 50 mL water and 10 mL EtOH. The product was dried over night in vacuum at 50° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([Cl:17])=[CH:14][CH:15]=3)[C:10](OC(=O)C)=[CH:9]2)=[CH:4][CH:3]=1.[BH4-].[Na+].Cl.O>CCO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([Cl:17])=[CH:14][CH:15]=3)[CH:10]=[CH:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C2=CC(=CC=C12)Cl)OC(C)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtrated
WASH
Type
WASH
Details
The filter cake was washed with further 50 mL water and 10 mL EtOH
CUSTOM
Type
CUSTOM
Details
The product was dried over night in vacuum at 50° C.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)N1C=CC2=CC(=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.